molecular formula C8H13NO2 B13641013 (5-(Ethoxymethyl)furan-2-yl)methanamine

(5-(Ethoxymethyl)furan-2-yl)methanamine

Cat. No.: B13641013
M. Wt: 155.19 g/mol
InChI Key: NTRQSECNFZSLNK-UHFFFAOYSA-N
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Description

(5-(Ethoxymethyl)furan-2-yl)methanamine ( 893741-78-1) is a furan-based amine compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This chemical building block is primarily valued in organic synthesis and materials science research for its functionalized furan ring, which serves as a versatile intermediate for constructing more complex molecular architectures . The compound features both an amine group and an ethoxymethyl group attached to the furan core, making it particularly useful for nucleophilic substitution reactions, polymer synthesis, and as a precursor for pharmaceutical intermediates .Researchers are exploring its application as a key intermediate in the production of renewable polymers and nylons, as furan derivatives can be derived from biomass resources like 5-(halomethyl)furfural (HMF) derivatives . The structural framework of this compound allows for further functionalization and transformation into various valuable chemicals, including diamines for polymer production and specialized intermediates for pharmaceutical synthesis . The compound is typically characterized as a clear liquid and should be stored under specific cold-chain conditions to maintain stability .this compound is provided For Research Use Only. This product is not intended for diagnostic or therapeutic applications and is strictly for use in laboratory research settings by qualified professionals. Proper personal protective equipment should be worn when handling this compound, and it should be used only in well-ventilated areas following established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

[5-(ethoxymethyl)furan-2-yl]methanamine

InChI

InChI=1S/C8H13NO2/c1-2-10-6-8-4-3-7(5-9)11-8/h3-4H,2,5-6,9H2,1H3

InChI Key

NTRQSECNFZSLNK-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=C(O1)CN

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Ethoxymethyl Furan 2 Yl Methanamine

Chemo-Selective Synthesis of the (Ethoxymethyl)furan Core

The formation of the 2-(ethoxymethyl)furan (B1219279) scaffold is a critical precursor step. This process requires precise control to selectively modify the functional groups of readily available furanic platform molecules.

Routes from Biomass-Derived Furfural (B47365) and Hydroxymethylfurfural Analogues

The most sustainable and economically viable routes to the (ethoxymethyl)furan core begin with platform chemicals derived from lignocellulosic biomass, primarily 5-hydroxymethylfurfural (B1680220) (HMF). HMF is an ideal starting material as it already contains the furan (B31954) ring with functional groups at the C2 and C5 positions.

The synthesis from HMF typically proceeds via two main pathways:

Direct Etherification: The hydroxyl group of HMF is directly etherified with ethanol (B145695). This reaction is generally acid-catalyzed. researchgate.netacs.org

Reductive Etherification: This process involves the simultaneous etherification of the hydroxyl group and reduction of the C2-aldehyde group. However, for the synthesis of the target molecule's precursor, only the hydroxyl group's etherification is desired, leaving the aldehyde intact for later amination.

A key intermediate in this synthesis is 5-(ethoxymethyl)furan-2-carboxaldehyde, which is formed by the selective etherification of the hydroxyl group of HMF. rsc.org Various catalytic systems have been developed to promote this transformation efficiently. For instance, a sulfonated porous organic polymer catalyst (PDVTA-SO3H) has demonstrated high activity, achieving a 99.8% conversion of HMF and an 87.5% yield of 5-ethoxymethylfurfural (EMF) under optimized, solvent-free conditions. rsc.org

The table below summarizes representative catalytic systems for the synthesis of 5-ethoxymethylfurfural from HMF.

CatalystReactantSolventTemperature (°C)Time (h)HMF Conversion (%)EMF Yield (%)
PDVTA-SO3HHMF, EthanolNone1100.599.887.5
Solid Acid ZeoliteHMF, EthanolEthanol1204>95~90
Amberlyst-15HMF, EthanolEthanol10069885

This table is generated based on data from cited research to illustrate typical reaction conditions and outcomes. rsc.org

Regioselective Functionalization Strategies for Furan Rings

Regioselectivity is crucial in the synthesis of polysubstituted furans. nih.govresearchgate.net The use of HMF as a starting material inherently solves the challenge of regioselectivity for 2,5-disubstituted furan derivatives, as the molecule already possesses the required functional group arrangement. The primary challenge then becomes the chemo-selective reaction of one functional group while preserving the other.

In the synthesis of the (ethoxymethyl)furan core, the goal is to selectively etherify the C5-hydroxymethyl group without affecting the C2-formyl group. The higher reactivity of the primary alcohol compared to the aromatic aldehyde under acidic etherification conditions allows for this selective transformation. Catalytic systems, such as solid acids, are chosen to facilitate the etherification of the alcohol while minimizing side reactions involving the aldehyde, such as acetal (B89532) formation. acs.org

Strategies for building the furan ring from acyclic precursors also exist, often involving metal-catalyzed cyclization reactions. For example, cobalt(II)-based metalloradical catalysis can achieve the regioselective synthesis of polyfunctionalized furans from alkynes and diazocarbonyls, offering high functional group tolerance. nih.gov However, for the specific target of (5-(Ethoxymethyl)furan-2-yl)methanamine, leveraging the pre-existing, regiochemically defined structure of HMF is a more direct and atom-economical approach.

Mechanistic Insights into Ethoxymethyl Ether Formation

The etherification of the C5-hydroxymethyl group of HMF with ethanol is typically an acid-catalyzed nucleophilic substitution reaction. acs.orgkisti.re.kr The mechanism can be described in the following steps:

Protonation of the Hydroxyl Group: An acid catalyst (e.g., a Brønsted acid site on a solid catalyst) donates a proton to the oxygen atom of the C5-hydroxymethyl group. This protonation converts the poor leaving group (-OH) into a good leaving group (-OH2+). acs.org

Nucleophilic Attack: An ethanol molecule from the solvent or reagent acts as a nucleophile. It attacks the electrophilic carbon atom of the protonated hydroxymethyl group. This can proceed via an SN1-like mechanism, where the water molecule departs first to form a resonance-stabilized furfuryl carbocation, or an SN2-like mechanism with direct displacement of the water molecule.

Deprotonation: The resulting oxonium ion is deprotonated, typically by the conjugate base of the acid catalyst or another ethanol molecule, to yield the final ethoxymethyl ether product and regenerate the acid catalyst.

This acid-catalyzed pathway is highly effective, and by using ethanol as the reaction medium, high conversion to the ether product can be achieved. acs.org

Installation of the Methanamine Moiety

Once the precursor, 5-(ethoxymethyl)furan-2-carboxaldehyde, is synthesized, the next critical step is the installation of the methanamine group at the C2 position.

Reductive Amination Protocols for Furanic Aldehydes

Reductive amination is the most direct and widely used method for converting furanic aldehydes into the corresponding amines. nih.govnih.gov This process typically involves two sequential steps in a one-pot reaction:

Imine Formation: The aldehyde (5-(ethoxymethyl)furan-2-carboxaldehyde) reacts with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form a Schiff base or imine intermediate.

Reduction: The intermediate imine is then reduced to the target primary amine, this compound.

Various heterogeneous catalysts have been developed to facilitate the reduction step under hydrogenation conditions. Nickel- and copper-based catalysts are particularly effective. For instance, a Ni6AlOx catalyst prepared by coprecipitation has shown excellent performance in the reductive amination of HMF with aqueous ammonia, achieving a 99% yield of the corresponding amine under mild conditions (100 °C, 1 bar H2). nih.gov Similarly, a CuAlOx catalyst derived from a layered double hydroxide (B78521) has been used for the flow-reactor hydrogenation of imines formed from furanic aldehydes, yielding the desired amines in up to 98% yield. researchgate.netmdpi.com

The table below showcases catalyst systems and conditions for the reductive amination of furanic aldehydes.

CatalystAldehydeAmine SourceReducing AgentTemperature (°C)Pressure (bar)Amine Yield (%)
Ni6AlOxHMFAqueous NH3H2100199
CuAlOxHMFAniline/H2H21201097-98
Ru/Nb2O5VariousAqueous NH3H21208High

This table summarizes findings from different studies to provide examples of effective reductive amination protocols. nih.govmdpi.com

Alternative Amination Strategies (e.g., via Nitriles, Azides, or Halogen Intermediates)

While direct reductive amination is highly efficient, alternative multi-step pathways can also be employed to install the methanamine group. These routes offer flexibility, especially when specific functional group compatibilities are required.

Via Nitriles: This strategy involves converting the C2-aldehyde group into a nitrile, which is then reduced to the primary amine.

Aldehyde to Nitrile: The aldehyde can be converted to an aldoxime by reaction with hydroxylamine. Subsequent dehydration of the aldoxime, using reagents like pivaloyl chloride or simply heating with a suitable catalyst, yields the corresponding 2-cyanofuran derivative. researchgate.net

Nitrile Reduction: The furan-2-carbonitrile intermediate is then reduced to the primary amine. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with Raney Nickel or Palladium on carbon) or chemical reducing agents like lithium aluminum hydride (LiAlH4).

Via Azides: This pathway proceeds through a halide intermediate. researchgate.net

Aldehyde Reduction to Alcohol: First, the 5-(ethoxymethyl)furan-2-carboxaldehyde is reduced to the corresponding alcohol, (5-(ethoxymethyl)furan-2-yl)methanol, using a mild reducing agent like sodium borohydride (B1222165) (NaBH4).

Alcohol to Halide: The resulting alcohol is converted to an alkyl halide (e.g., a chloromethyl or bromomethyl derivative) using standard halogenating agents (e.g., SOCl2, PBr3).

Halide to Azide (B81097): The 2-(halomethyl)furan derivative undergoes nucleophilic substitution with an azide salt, such as sodium azide (NaN3), to form the 2-(azidomethyl)furan (B6612012) intermediate.

Azide Reduction: The azide is finally reduced to the primary amine, typically through catalytic hydrogenation (e.g., using a Lindlar catalyst or Pd/C) or by using the Staudinger reaction. This route is effective but involves multiple steps and the use of potentially hazardous azide reagents. researchgate.net

Via Halogen Intermediates: As an extension of the azide route, the intermediate 2-(halomethyl)furan can be directly aminated. However, direct reaction with ammonia can lead to over-alkylation, forming secondary and tertiary amines. To achieve selectivity for the primary amine, methods like the Gabriel synthesis, which uses phthalimide (B116566) as a protected ammonia equivalent, can be employed, followed by deprotection to release the desired primary amine.

Catalyst Design and Optimization for Amine Introduction

The synthesis of this compound predominantly involves the reductive amination of its corresponding aldehyde, 5-(ethoxymethyl)furfural (EMF). This process is a critical step that requires carefully designed catalysts to achieve high yield and selectivity, primarily by favoring the hydrogenation of the imine intermediate over side reactions like the direct reduction of the carbonyl group or hydrogenation of the furan ring. mdpi.com

Research into the amination of furan-based aldehydes, such as furfural and 5-hydroxymethylfurfural (HMF)—a close structural analog to EMF—provides significant insights into effective catalyst design. mdpi.com Both noble metals (e.g., Ru, Pd, Pt, Rh) and non-noble metals (e.g., Ni, Co, Cu) have been extensively studied for this transformation. mdpi.compsu.edu

Key Factors in Catalyst Design:

Active Metal Selection: The choice of metal is crucial. For instance, Rh/Al₂O₃ has demonstrated high selectivity (approx. 92%) for the synthesis of furfurylamine (B118560) from furfural in an aqueous ammonia solution. psu.edu In contrast, Pd/Al₂O₃ and Pt/Al₂O₃ show significantly lower selectivities under similar conditions. psu.edu Non-noble metal catalysts, particularly those based on nickel (e.g., Raney Ni) and cobalt (e.g., Raney Co), are attractive due to their lower cost and have shown excellent yields in the reductive amination of HMF, a precursor to the target amine. mdpi.comnih.gov Raney Co, for example, can achieve a 99.5% yield of 5-hydroxymethyl furfurylamine (HMFA) from HMF. nih.gov

Support Materials: The catalyst support plays a vital role in dispersing the active metal nanoparticles and can influence the reaction through metal-support interactions. Supports like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), activated carbon, and zeolites have been employed. mdpi.compsu.edu For instance, a Ru catalyst supported on beta-zeolite with a specific SiO₂/Al₂O₃ ratio (150) was found to be most active for the reductive amination of HMF, yielding approximately 70% of the corresponding amine. researchgate.net The support's properties, such as acidity and porosity, can affect catalyst performance. mdpi.com

Bimetallic Catalysts: The addition of a second metal can enhance catalytic performance. A RuCo/AC (activated carbon) catalyst demonstrated a synergistic effect, improving its acidity and hydrogenation ability for the reductive amination of furfural, achieving a 92% yield. mdpi.com Similarly, for the synthesis of 2,5-bis(aminomethyl)furan (B21128) (BAMF) from HMF, a bimetallic Ni-Mn/γ-Al₂O₃ catalyst showed improved stability and activity. researchgate.net

Reaction Conditions: Optimization of reaction parameters is essential for high selectivity. These parameters include temperature, hydrogen pressure, solvent, and the concentration of the amine source (e.g., ammonia). mdpi.compsu.edu For example, the reductive amination of furfural using Rh/Al₂O₃ showed that selectivity to furfurylamine increased with temperature, reaching a maximum at 80°C. psu.edu Mild reaction conditions are often preferred to prevent undesired side reactions. mdpi.com

Biocatalytic Approaches:

As an alternative to traditional chemocatalysis, the use of enzymes, specifically transaminases (TAms), offers a mild and sustainable method for the amination of furfural derivatives. rsc.orgrsc.orgtomsheppard.info This biocatalytic route operates under benign aqueous conditions and avoids the harsh reagents and conditions often associated with chemical reductive amination, which can be problematic due to the sensitivity of the furan ring. rsc.orgrsc.orgtomsheppard.info Transaminases have been shown to accept a range of furan-based aldehydes, demonstrating the potential for a one-step biocatalytic route to furfurylamines from biomass-derived precursors. rsc.orgrsc.orgtomsheppard.info

Table 1: Performance of Various Catalysts in the Reductive Amination of Furan Aldehydes
CatalystSubstrateYield of Primary Amine (%)Reaction ConditionsReference
Raney Co5-Hydroxymethylfurfural (HMF)99.5120°C, 10 h nih.gov
Raney Ni5-Hydroxymethylfurfural (HMF)82.3 (to BAMF)160°C, 12 h nih.gov
Rh/Al₂O₃Furfural~9280°C, 2 h, Aqueous NH₃ psu.edu
RuCo/ACFurfural9280°C, 2 MPa H₂, Water mdpi.com
Ru/Beta-zeolite5-Hydroxymethylfurfural (HMF)~70Not specified researchgate.net
Transaminase (CV-TAm)5-Hydroxymethylfurfural (HMF)5824 h, Aqueous media rsc.orgtomsheppard.info

Total Synthesis Approaches to this compound

The total synthesis of this compound is typically achieved through a multi-step process starting from biomass-derived carbohydrates. The key intermediate in this pathway is 5-(ethoxymethyl)furfural (EMF). Therefore, the synthesis can be conceptually divided into two main stages: the formation of EMF and its subsequent conversion to the target amine.

Stage 1: Synthesis of 5-(Ethoxymethyl)furfural (EMF)

EMF is synthesized from C6 sugars (like fructose (B13574) or glucose) or from the platform chemical 5-hydroxymethylfurfural (HMF). scispace.comrsc.org The process generally involves two key chemical transformations:

Dehydration of Hexoses: Fructose or glucose is dehydrated in the presence of an acid catalyst to form HMF.

Etherification of HMF: The hydroxyl group of HMF is then etherified with ethanol, also under acidic catalysis, to yield EMF.

These two steps can be combined into a one-pot tandem reaction, which is more efficient and sustainable. scispace.com Various solid acid catalysts, such as sulfonated porous organic polymers, have been developed for this transformation, allowing for high yields of EMF (up to 87.5%) under solvent-free conditions. rsc.org

Stage 2: Conversion of EMF to this compound

Once EMF is obtained, the final step is the introduction of the amine group, which is accomplished via reductive amination. This reaction converts the aldehyde functional group of EMF into a primary aminomethyl group.

The general reaction pathway is as follows:

Imine Formation: EMF reacts with an ammonia source (e.g., aqueous ammonia, ammonia in methanol) to form an intermediate imine.

Hydrogenation: The imine is then hydrogenated to the corresponding primary amine, this compound. This step requires a hydrogenation catalyst and a hydrogen source (typically H₂ gas). mdpi.com

The catalysts and conditions for this step are analogous to those described in section 2.2.3 for other furan aldehydes. Catalysts based on nickel, cobalt, ruthenium, or rhodium are effective for this transformation. mdpi.com

While direct literature on the total synthesis of this specific amine is scarce, the pathway is well-established based on the synthesis of structurally similar compounds. For example, multistep routes have been detailed for other furfurylamine derivatives where traditional reductive amination proved challenging, necessitating a sequence involving chlorination, azide formation, and subsequent reduction. rsc.orgtomsheppard.info However, for EMF, the direct reductive amination approach is considered the most straightforward and atom-economical pathway.

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound is increasingly being guided by the principles of green chemistry, aiming to develop more environmentally benign and sustainable processes. frontiersin.org This focus stems from the compound's origin in renewable biomass, making sustainable production a logical and desirable goal. mdpi.com

Solvent-Free or Aqueous Media Reactions

A key principle of green chemistry is the reduction or elimination of hazardous solvents. In the synthesis of furan-based amines, significant progress has been made in utilizing greener reaction media.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. The reductive amination of furfural derivatives has been successfully demonstrated in aqueous systems. For instance, the synthesis of furfurylamine from furfural can be achieved with high selectivity using a Rh/Al₂O₃ catalyst in an aqueous ammonia solution. psu.edu Similarly, RuCo/AC has been used effectively in water for the same transformation. mdpi.com Biocatalytic approaches using transaminases are inherently green as they operate in aqueous buffers under mild conditions. rsc.orgmdpi.comrsc.org

Solvent-Free Reactions: Eliminating the solvent entirely represents an even more sustainable approach. The synthesis of the precursor EMF from HMF has been accomplished under solvent-free conditions using a solid acid catalyst, which simplifies product purification and reduces waste. rsc.org Furthermore, the solvent-free hydrogenation of HMF over cobalt-based catalysts has been reported, indicating the feasibility of applying such conditions to the amination step as well. nih.gov

Catalyst Reuse and Recyclability in Synthetic Sequences

The use of heterogeneous catalysts is central to the sustainable synthesis of furan derivatives because they can be easily separated from the reaction mixture and reused, reducing waste and production costs. frontiersin.orgorganic-chemistry.org

Heterogeneous Metal Catalysts: Many of the catalysts employed for the reductive amination step, such as metals supported on alumina, carbon, or zeolites, are heterogeneous. mdpi.com For example, a RuCo/AC catalyst used for furfural amination was recycled five times without a significant loss of activity. mdpi.com Similarly, a Pt/MCM-41 catalyst for HMF hydrogenation was reused at least seven times. nih.gov

Solid Acid Catalysts: In the synthesis of the EMF precursor, solid acid catalysts like sulfonated polymers or heteropolyacids immobilized on supports like ZSM-5 have shown good reusability. rsc.orgnanochemres.org The stability and simple separation of these catalysts are key advantages for sustainable processes. frontiersin.org

Immobilized Biocatalysts: In biocatalytic routes, enzymes like transaminases can be immobilized on solid supports. This allows for their easy recovery and reuse in multiple reaction cycles, making the process more economically viable and sustainable for continuous flow applications. mdpi.com

Atom Economy and E-Factor Considerations

Atom economy and the Environmental Factor (E-Factor) are critical metrics for evaluating the "greenness" of a chemical process. chembam.comgreenchemistry-toolkit.org

E-Factor: The E-Factor is defined as the total mass of waste generated per unit mass of product. chembam.com Processes with lower E-Factors are more environmentally friendly. The use of renewable feedstocks, solvent-free conditions, and recyclable catalysts all contribute to a significantly lower E-Factor. researchgate.net For comparison, traditional fine chemical and pharmaceutical manufacturing can have E-Factors ranging from 5 to over 100, while bulk chemical production is typically lower. chembam.com By designing synthetic routes that minimize solvent use, avoid stoichiometric reagents, and allow for catalyst recycling, the E-Factor for the production of furan-based amines can be brought closer to the ideals of green chemistry. unive.it

Table 2: Application of Green Chemistry Principles in Furan Amine Synthesis
PrincipleApplication ExampleBenefitReference
Use of Greener SolventsReductive amination of furfural in water using RuCo/AC catalyst.Reduces use of volatile organic compounds (VOCs), improves safety. mdpi.com
Solvent-Free SynthesisEtherification of HMF to EMF using a solid acid catalyst.Eliminates solvent waste, simplifies purification. rsc.org
Catalyst RecyclabilityRuCo/AC catalyst reused 5 times without significant deactivation.Lowers catalyst cost, reduces metal waste. mdpi.com
High Atom EconomyReductive amination of an aldehyde to an amine (byproduct is H₂O).Maximizes the incorporation of raw materials into the final product. mdpi.com
BiocatalysisUse of transaminases for amination in aqueous media at mild temperatures.High selectivity, biodegradable catalyst, safe operating conditions. rsc.org

Reactivity and Transformations of 5 Ethoxymethyl Furan 2 Yl Methanamine

Reactions Involving the Primary Amine Functional Group

The primary amine attached to the methylene (B1212753) bridge is a potent nucleophile and a key site for a variety of chemical modifications.

The primary amine of (5-(Ethoxymethyl)furan-2-yl)methanamine readily participates in nucleophilic acyl substitution reactions with carboxylic acid derivatives to form stable amide bonds. libretexts.orgyoutube.com This transformation is fundamental in synthetic chemistry for linking the furan (B31954) moiety to other molecular fragments. The reaction typically proceeds via a two-step addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org

Common acylating agents include acid chlorides, acid anhydrides, and esters. The use of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 1,1'-carbonyldiimidazole (B1668759) (CDI), facilitates amide bond formation directly from carboxylic acids under mild conditions. nih.govresearchgate.net These methods are widely employed in the synthesis of furan-containing polyamides and other bioactive molecules. researchgate.net

Table 1: Examples of Amide Formation Reactions
Acylating AgentProduct StructureReaction Conditions
Acetyl ChlorideN-((5-(Ethoxymethyl)furan-2-yl)methyl)acetamideBase (e.g., triethylamine), Aprotic Solvent (e.g., DCM)
Furan-2-carbonyl chlorideN-((5-(Ethoxymethyl)furan-2-yl)methyl)furan-2-carboxamideBase (e.g., pyridine), Aprotic Solvent (e.g., THF)
Benzoic AcidN-((5-(Ethoxymethyl)furan-2-yl)methyl)benzamideCoupling Agent (e.g., EDC, CDI), Solvent (e.g., DMF, THF)

The primary amine undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is typically reversible and often catalyzed by acid. jocpr.com

These imine derivatives are versatile intermediates themselves. For instance, imines formed from furanic aldehydes and various primary amines can be subsequently hydrogenated to produce stable secondary amines. nih.gov The reaction of this compound with a range of carbonyl compounds provides access to a variety of N-substituted derivatives with potential applications in coordination chemistry and as pharmacophores. mdpi.commdpi.com

Table 2: Schiff Base Formation with Various Carbonyls
Carbonyl CompoundProduct (Imine)Typical Conditions
Benzaldehyde(E)-N-benzylidene-1-(5-(ethoxymethyl)furan-2-yl)methanamineEthanol (B145695), reflux
AcetoneN-((5-(ethoxymethyl)furan-2-yl)methyl)propan-2-imineToluene, Dean-Stark trap
2-Quinolinecarboxaldehyde(E)-N-((5-(ethoxymethyl)furan-2-yl)methyl)-1-(quinolin-2-yl)methanimineEthanol, room temperature

The nitrogen atom of this compound can be alkylated by reaction with alkyl halides to form secondary and tertiary amines. Furthermore, it can participate in reductive amination pathways. Reductive amination is a powerful method for forming C-N bonds and typically involves two main approaches for a primary amine:

Reaction with a carbonyl compound: The primary amine reacts with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to a secondary amine. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

Synthesis of the parent amine: The title compound itself can be synthesized via the reductive amination of 5-(ethoxymethyl)furfural. This process involves the condensation of the aldehyde with ammonia (B1221849) to form a primary imine, which is then hydrogenated over a metal catalyst (e.g., Raney Nickel, Palladium on carbon, or copper-based catalysts) to yield the target primary amine. mdpi.comnih.govmdpi.comnih.gov This is a key transformation in converting biomass-derived furan aldehydes into valuable amine building blocks. researchgate.netnih.gov

These pathways are crucial for producing N-substituted 5-(hydroxymethyl)-2-furfuryl amines and their derivatives, many of which have applications in the pharmaceutical industry. mdpi.comrsc.org

The primary amine serves as a key functional handle for the construction of various nitrogen-containing heterocyclic systems. By reacting with appropriate bifunctional electrophiles, the aminomethylfuran core can be incorporated into larger, more complex ring structures.

For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of six-membered heterocycles like pyrimidines. Similarly, reaction with α,β-unsaturated carbonyl compounds can initiate a sequence leading to substituted piperidines or other nitrogenous rings. The furan moiety itself can be a precursor in cyclization reactions; for instance, furan-2-yl methanethiol (B179389) derivatives have been used to synthesize 1,3,4-oxadiazoles through a multi-step process involving cyclization. echemcom.com While not a direct reaction of the amine, this illustrates the versatility of the furfuryl scaffold in building heterocycles. Such cyclization strategies are central to generating molecular diversity for drug discovery and materials science. researchgate.nettheopenscholar.comorganic-chemistry.org

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the primary amine to prevent unwanted side reactions. This is achieved by converting the amine into a less nucleophilic derivative using a protecting group. Common protecting groups for amines include the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group.

Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl).

Deprotection: The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or can be removed thermally. researchgate.net The Cbz group is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which simultaneously offers a method that may affect the furan ring if not performed selectively.

The selection of a protecting group strategy depends on the stability of the substrate to the protection and deprotection conditions and its compatibility with other planned synthetic steps.

Reactivity of the Furan Heterocyclic System

The furan ring is an electron-rich five-membered aromatic heterocycle that exhibits a distinct set of reactions, often involving dearomatization. acs.org It can act as a diene in cycloaddition reactions or undergo electrophilic substitution, oxidation, and reduction.

The furan core is found in numerous natural products and pharmaceuticals, and its versatile reactivity makes it a valuable synthon in organic synthesis. nih.gov However, the furan ring is also susceptible to degradation under strongly acidic or oxidizing conditions, which can lead to ring-opening. acs.orgnih.gov

Key reactions of the furan system include:

Electrophilic Aromatic Substitution: As an electron-rich system, furan undergoes electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. Substitution typically occurs at the C5 position, but since this is occupied in the title compound, reactions would target the C3 or C4 positions. These reactions must often be performed under mild conditions to avoid polymerization or ring-opening.

Oxidation and Ring-Opening: Furan rings are sensitive to various oxidizing agents (e.g., m-CPBA, NBS), which can lead to oxidative dearomatization. nih.gov Under acidic conditions, hydrolysis can cleave the ring to form 1,4-dicarbonyl compounds. acs.org This reactivity is a key consideration in planning synthetic routes involving furan derivatives.

Reduction: The furan ring can be hydrogenated to the corresponding saturated tetrahydrofuran (B95107) (THF) derivative. This transformation is typically achieved using catalytic hydrogenation with catalysts like palladium, platinum, or rhodium.

Cycloaddition Reactions: Furan can act as a 4π component (diene) in Diels-Alder reactions, reacting with dienophiles to form bicyclic adducts. This reaction provides a powerful method for constructing complex polycyclic systems. acs.org

Table 3: Summary of Furan Ring Reactivity
Reaction TypeReagentsProduct TypeNotes
Electrophilic SubstitutionBr₂, DioxaneBrominated FuranSubstitution occurs at available ring positions (C3/C4).
OxidationNBS, H₂O/THFRing-opened 1,4-dicarbonyl or rearranged productsFuran ring is sensitive to oxidation. nih.gov
Reduction (Hydrogenation)H₂, Pd/CTetrahydrofuran derivativeSaturates the furan ring.
Diels-Alder CycloadditionMaleic AnhydrideBicyclic adductFuran acts as a diene. acs.org

Transformations of the Ethoxymethyl Substituent

The ethoxymethyl group at the C5 position provides an additional site for chemical reactions, primarily involving the ether linkage.

Ethers are generally stable but can be cleaved under strongly acidic conditions. libretexts.orglibretexts.org The C-O bond of the ethoxymethyl group can be broken by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The mechanism involves the initial protonation of the ether oxygen, converting the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.com A nucleophile, such as a bromide or iodide ion, then attacks the methylene carbon in an Sₙ2 reaction, resulting in the formation of a 5-(halomethyl)furan derivative and ethanol. libretexts.orglibretexts.org

Under acidic conditions in the presence of a different alcohol, a transetherification or ether exchange reaction is also possible, where the ethoxy group is replaced by another alkoxy group. Furthermore, certain enzymes, like fungal peroxygenases, can catalyze the oxidative cleavage of ethers. nih.gov

The methylene group (-CH₂-) of the ethoxymethyl substituent, being adjacent to the furan ring, is in a "benzylic-like" position. This position is susceptible to oxidation. The oxidation of alkyl groups on a furan ring can lead to the formation of carboxylic acids. researchgate.net Under controlled oxidation, the methylene group of the ethoxymethyl substituent could potentially be oxidized. For example, vapor-phase catalytic oxidation over vanadium-based catalysts is known to oxidize substituents on the furan ring. researchgate.net Such a reaction could lead to the formation of an ester, which might be unstable, or, with cleavage of the ethyl group, a carboxylic acid at the C5 position.

Reduction of this methylene group is not a typical transformation, as it is already in a reduced (sp³ hybridized) state. Any reaction involving hydrogenation at this position would likely proceed via hydrogenolysis, which involves the cleavage of the C-O ether bond, a reaction pathway discussed under ether cleavage.

Functional Group Interconversions on the Alkyl Chain

The primary amine functionality on the alkyl chain of this compound is a key site for a variety of chemical transformations. As a primary amine, it can readily undergo reactions with a range of electrophiles, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds. These functional group interconversions are fundamental in modifying the chemical properties of the molecule and in the synthesis of more complex derivatives.

The reactivity of the aminomethyl group is analogous to that of other furfurylamines and benzylic amines. The lone pair of electrons on the nitrogen atom makes it nucleophilic, enabling it to attack electron-deficient centers. Common transformations include N-acylation, N-alkylation, and N-sulfonylation, which are widely employed in synthetic organic chemistry.

N-Acylation

The reaction of this compound with acylating agents such as acid chlorides, anhydrides, or esters results in the formation of the corresponding N-acyl derivatives (amides). This transformation is typically carried out in the presence of a base to neutralize the acidic byproduct. The resulting amides are generally stable compounds and are important intermediates in organic synthesis.

A general representation of the N-acylation reaction is as follows:

This compound + R-CO-X → N-((5-(ethoxymethyl)furan-2-yl)methyl)acetamide

Where R is an alkyl or aryl group and X is a leaving group (e.g., -Cl, -O-CO-R).

Interactive Data Table: N-Acylation of this compound

Acylating AgentProductReaction Conditions
Acetyl chlorideN-((5-(ethoxymethyl)furan-2-yl)methyl)acetamideAprotic solvent (e.g., dichloromethane), base (e.g., triethylamine)
Acetic anhydrideN-((5-(ethoxymethyl)furan-2-yl)methyl)acetamideAprotic solvent (e.g., dichloromethane), base (e.g., pyridine)
Benzoyl chlorideN-((5-(ethoxymethyl)furan-2-yl)methyl)benzamideSchotten-Baumann conditions (e.g., aqueous NaOH and an organic solvent)

N-Alkylation

The primary amine of this compound can be alkylated to form secondary and tertiary amines. This reaction typically involves the use of alkyl halides or other alkylating agents. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. Reductive amination, a two-step one-pot process involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation that provides better control over the formation of the desired product.

A general representation of the N-alkylation reaction is as follows:

This compound + R-X → N-alkyl-(5-(ethoxymethyl)furan-2-yl)methanamine

Where R is an alkyl group and X is a leaving group (e.g., -Br, -I, -OTs).

Interactive Data Table: N-Alkylation of this compound

Alkylating AgentProductReaction Conditions
Methyl iodideN-methyl-(5-(ethoxymethyl)furan-2-yl)methanaminePolar aprotic solvent (e.g., DMF), base (e.g., K2CO3)
Benzyl bromideN-benzyl-(5-(ethoxymethyl)furan-2-yl)methanaminePolar aprotic solvent (e.g., acetonitrile), base (e.g., Na2CO3)
Acetaldehyde (reductive amination)N-ethyl-(5-(ethoxymethyl)furan-2-yl)methanamineReducing agent (e.g., NaBH3CN), protic solvent (e.g., methanol)

N-Sulfonylation

Treatment of this compound with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This reaction, known as the Hinsberg test for primary amines, is a reliable method for the synthesis of these stable and often crystalline derivatives.

A general representation of the N-sulfonylation reaction is as follows:

This compound + R-SO2-Cl → N-((5-(ethoxymethyl)furan-2-yl)methyl)alkane/arenesulfonamide

Where R is an alkyl or aryl group.

Interactive Data Table: N-Sulfonylation of this compound

Sulfonylating AgentProductReaction Conditions
p-Toluenesulfonyl chlorideN-((5-(ethoxymethyl)furan-2-yl)methyl)-4-methylbenzenesulfonamideAqueous base (e.g., NaOH) or aprotic solvent with a tertiary amine base (e.g., pyridine)
Methanesulfonyl chlorideN-((5-(ethoxymethyl)furan-2-yl)methyl)methanesulfonamideAprotic solvent (e.g., dichloromethane), base (e.g., triethylamine)
Benzenesulfonyl chlorideN-((5-(ethoxymethyl)furan-2-yl)methyl)benzenesulfonamideAqueous base (e.g., KOH) or aprotic solvent with a tertiary amine base

Computational and Theoretical Investigations of 5 Ethoxymethyl Furan 2 Yl Methanamine and Its Derivatives

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic structure of organic compounds. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

The three-dimensional structure of a molecule is determined by its most stable conformations, which correspond to energy minima on the potential energy surface. For a flexible molecule like (5-(Ethoxymethyl)furan-2-yl)methanamine, several rotatable bonds exist, primarily around the methylene (B1212753) amine (-CH2-NH2), ethoxy (-O-CH2-CH3), and ethoxymethyl (-CH2-O-) linkages.

Torsional analysis involves calculating the change in energy as a function of the dihedral angle around a specific bond. This analysis helps identify the most stable conformers and the energy barriers to rotation between them. Such studies are typically performed by systematically rotating the bond of interest and optimizing the geometry at each step. For furan (B31954) derivatives, DFT methods have been successfully used to calculate equilibrium geometries and rotational barriers. researchgate.net The results of such an analysis would reveal the preferred spatial arrangement of the aminomethyl and ethoxymethyl substituents relative to the furan ring, which is crucial for understanding its interaction with other molecules. Anharmonic treatment of these torsional motions can provide even more accurate populations of the different conformers. nih.gov

Table 1: Key Rotatable Bonds in this compound for Torsional Analysis This table is illustrative and outlines the bonds that would be critical in a computational torsional analysis.

Bond Description Expected Outcome of Analysis
C(furan)-CH2NH2 Rotation of the aminomethyl group Determines the orientation of the amine relative to the furan ring, identifying stable staggered or eclipsed conformations.
C(furan)-CH2O Rotation of the ethoxymethyl group Defines the position of the ether linkage with respect to the plane of the furan ring.
CH2-O-CH2 Rotation around the ether oxygen Establishes the conformation of the ethyl chain.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. rsc.org A large gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more polarizable and reactive. For furan derivatives, the HOMO is typically localized on the furan ring, reflecting its electron-rich, aromatic character, while the LUMO distribution depends on the nature of the substituents. rsc.org Computational methods like DFT can accurately predict these orbital energies and their spatial distributions.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data for a Furan Derivative This table presents typical data obtained from FMO analysis and is for illustrative purposes.

Parameter Value (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.2 Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.3 Indicates chemical stability and reactivity. A larger gap suggests higher stability.

The distribution of electron density within a molecule governs its electrostatic properties and is a key determinant of its intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.

MEP maps are color-coded to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. For this compound, the MEP map would likely show negative potential around the oxygen atom of the furan ring and the ether linkage, as well as the nitrogen atom of the amine group, due to the presence of lone pairs of electrons. researchgate.netresearchgate.netnih.gov These sites would be the primary centers for hydrogen bonding and electrophilic interactions. Positive potential would be expected around the amine hydrogens and the hydrogens on the carbon atoms.

Spectroscopic Property Predictions through Computational Methods

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, aiding in structure elucidation. nih.gov

Computational vibrational spectroscopy involves calculating the frequencies and intensities of a molecule's normal modes of vibration. These calculations, typically performed using DFT, can generate simulated Infrared (IR) and Raman spectra. nih.govarxiv.org The simulated spectra can be compared with experimental data to confirm the molecular structure and assign specific absorption bands to the stretching, bending, and torsional motions of different functional groups. For this compound, key vibrational modes would include the N-H stretching of the amine, C-O-C stretching of the ether and furan, and various C-H and C=C vibrations of the furan ring.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic (UV-Vis) absorption spectra. researchgate.netresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths (related to intensity), which are crucial for understanding the molecule's photophysical properties. rsc.org

Table 3: Expected Vibrational Modes for this compound This table is illustrative, showing the types of vibrational modes that would be identified through computational simulation.

Vibrational Mode Functional Group Typical Wavenumber Range (cm-1)
N-H Stretch Primary Amine (-NH2) 3300 - 3500
C-H Stretch (aromatic) Furan Ring 3000 - 3100
C-H Stretch (aliphatic) -CH2-, -CH3 2850 - 3000
C=C Stretch Furan Ring 1500 - 1600
N-H Bend Primary Amine (-NH2) 1550 - 1650
C-O-C Stretch (asymmetric) Ether & Furan 1200 - 1275
C-O-C Stretch (symmetric) Ether & Furan 1000 - 1150

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for confirming chemical structures. sourceforge.iocomporgchem.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach, combined with DFT, are widely used to calculate the isotropic shielding tensors for each nucleus (e.g., ¹H and ¹³C). nih.gov These shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

By calculating the NMR chemical shifts for a proposed structure, one can compare the theoretical spectrum with the experimental one. researchgate.net A good correlation between the calculated and observed shifts provides strong evidence for the correctness of the assigned structure. liverpool.ac.ukstenutz.eu This is particularly useful for complex molecules or for distinguishing between different isomers where experimental data alone may be ambiguous.

Table 4: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts This table demonstrates how predicted NMR data is typically compared with experimental values for structure validation. The values are hypothetical.

Carbon Atom Experimental δ (ppm) Calculated δ (ppm) Difference (ppm)
C2 (Furan) 152.1 153.5 -1.4
C3 (Furan) 108.5 109.2 -0.7
C4 (Furan) 111.3 112.0 -0.7
C5 (Furan) 158.4 159.1 -0.7
-CH2-NH2 40.2 41.0 -0.8
-CH2-O- 65.8 66.5 -0.7
-O-CH2-CH3 68.9 69.8 -0.9
-CH3 15.3 15.9 -0.6

Reaction Mechanism Elucidation Using Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving furan derivatives. By modeling the interactions between molecules at an atomic level, researchers can gain insights into the energetic and structural changes that occur during a chemical transformation. These theoretical approaches allow for the investigation of transient species, such as transition states, which are often difficult or impossible to observe experimentally.

Transition State Analysis of Key Transformations

The analysis of transition states is a cornerstone of mechanistic studies in computational chemistry. For reactions involving furan derivatives, such as cycloadditions, hydrogenations, and ring-opening reactions, identifying the geometry and energy of the transition state is crucial for understanding reaction rates and selectivity.

Density Functional Theory (DFT) is a common method used to locate and characterize transition states. For instance, in the hydrogenation of furan on a Pd(111) surface, DFT calculations have been used to determine the transition state structures for the sequential addition of hydrogen atoms to the furan ring. rsc.org Calculations have identified the transition states for the hydrogenation of both the α- and β-carbons, with the energy barrier for α-carbon hydrogenation being 1.22 eV. rsc.org Similarly, for ring-opening reactions, DFT can be used to calculate the energy barriers for the cleavage of different bonds within the furan ring, such as the O–αC, αC–βC, and βC–βC bonds. rsc.org These calculations have shown that C–O bond breaking has a lower energy barrier (1.24 eV) compared to C–C bond cleavage (1.84 and 2.37 eV), indicating the preferred pathway for ring opening. rsc.org

In cycloaddition reactions, such as the Diels-Alder reaction between furan and maleic anhydride, computational studies can elucidate the transition states for both the endo and exo pathways. chemrxiv.org The relative energies of these transition states determine the kinetic product distribution. Quantum chemical calculations have shown that while the endo isomer is kinetically favored in the gas phase, the inclusion of solvent effects can reverse this preference. chemrxiv.org

Reaction Pathway Mapping and Energy Profile Calculations

By connecting reactants, transition states, and products, computational chemists can map out entire reaction pathways and construct potential energy profiles. These profiles provide a quantitative description of the energy changes that occur throughout a reaction, highlighting the activation energies and the thermodynamic stability of intermediates and products.

In the context of cycloaddition reactions involving dienylfurans, DFT calculations have been employed to map out multiple potential pathways, including concerted [8+2] cycloadditions and stepwise mechanisms. pku.edu.cn By comparing the Gibbs free energy profiles for each pathway, researchers can determine the most favored reaction mechanism. For the reaction between dienylfuran and dimethyl acetylenedicarboxylate (B1228247) (DMAD), a stepwise pathway was found to be the most favored, with a calculated activation Gibbs free energy of 29.4 kcal/mol. pku.edu.cn The high energy required to disrupt the aromaticity of the furan ring can make certain pathways energetically unfavorable. pku.edu.cn

Solvent Effects on Reaction Energetics and Mechanisms

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the operative mechanism. wikipedia.org Computational models can account for these solvent effects, either implicitly by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly by including a number of solvent molecules in the calculation.

Solvents influence reactions by differentially solvating the reactants, transition states, and products. wikipedia.org If the transition state is stabilized by the solvent to a greater extent than the reactants, the reaction rate will increase. wikipedia.org This is particularly important for reactions involving charged or highly polar transition states. researchgate.net

A notable example is the Diels-Alder reaction between furan and maleic anhydride, where the product distribution is highly dependent on the solvent. chemrxiv.org Computational studies incorporating solvent effects have shown that polar solvents can favor the formation of the exo product, which is contrary to the gas-phase calculations that predict the endo product as the kinetic favorite. chemrxiv.org In acetonitrile, for instance, the exo-isomer is calculated to form twice as fast as the endo-isomer at room temperature. chemrxiv.org This reversal in selectivity is attributed to the differential stabilization of the endo and exo transition states by the solvent.

The choice of solvent can also influence the equilibrium of a reaction by stabilizing one of the products more than the others. wikipedia.org In the synthesis of 5,5-bis(5-methyl-2-furyl)pentan-2-one from 2-methylfuran, a mixture of ethanol (B145695) and water is used as the solvent, highlighting the practical application of solvent choice in furan derivative synthesis. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular dynamics (MD) simulations provide a powerful computational method for exploring the dynamic behavior of molecules over time. calcus.cloud By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing information about conformational changes, molecular flexibility, and interactions with the surrounding environment, such as solvent molecules. calcus.cloud

For flexible molecules like this compound, which has rotatable bonds in its side chains, conformational sampling is essential to identify the most stable low-energy conformations. calcus.cloud MD simulations can explore the potential energy surface of the molecule to find various conformers. calcus.cloud This is often achieved by simulating the molecule at a given temperature, allowing it to overcome energy barriers and transition between different conformational states. calcus.cloud The resulting trajectories can then be analyzed to identify the most populated and energetically favorable conformations.

MD simulations are also invaluable for studying the explicit interactions between a solute and solvent molecules. This provides a more detailed picture than implicit solvent models, capturing specific interactions like hydrogen bonding. By simulating a furan derivative in a box of solvent molecules, one can observe how the solvent molecules arrange themselves around the solute and how this solvent shell fluctuates over time. These simulations can provide insights into solvation energies and the influence of the solvent on the solute's conformation and reactivity.

In the context of furan derivatives, MD simulations have been used to study the pyrolysis process of furan resin to form glassy carbon. researchgate.netstevens.edu These reactive MD simulations use force fields that can model the breaking and forming of chemical bonds, allowing researchers to observe the complex chemical transformations that occur at high temperatures. researchgate.netstevens.edu Furthermore, non-adiabatic molecular dynamics simulations have been employed to study the excited-state dynamics of furan, predicting the outcomes of photochemical reactions such as ring opening. nih.gov

Theoretical Studies on Aromaticity and Stability of Furan Derivatives

The aromaticity of the furan ring is a key determinant of its stability and reactivity. Unlike benzene, furan is a five-membered heterocycle where the oxygen atom's lone pair of electrons participates in the π-system to satisfy Hückel's rule (4n+2 π electrons). Theoretical studies have extensively investigated the aromatic character of furan and its derivatives, often comparing it to other five-membered heterocyclic compounds like pyrrole (B145914) and thiophene (B33073).

Various computational methods are used to quantify aromaticity, including those based on energetic, magnetic, and geometric criteria. Energetic criteria, such as aromatic stabilization energy (ASE), and magnetic criteria, like nucleus-independent chemical shift (NICS), are commonly employed. nih.govresearchgate.net These studies consistently show that the aromaticity of five-membered heterocycles decreases in the order of thiophene > pyrrole > furan. researchgate.net This reduced aromaticity in furan contributes to its ability to participate in reactions like the Diels-Alder reaction, where the aromaticity is temporarily disrupted. chemrxiv.org

The stability of the furan ring is directly related to its aromaticity. The introduction of substituents can either enhance or diminish this stability. Electron-donating groups can increase the electron density in the ring, potentially affecting its aromatic character and reactivity. Conversely, electron-withdrawing groups can decrease the electron density. Theoretical calculations can predict how these substituents influence the electronic structure and stability of the furan ring.

The stability and aromaticity of furan derivatives are also influenced by the size mismatch between the heteroatom's lone pair orbitals and the ring's π-orbitals, as well as the bond uniformity within the ring. chemrxiv.org The larger bond length alternation in furan compared to thiophene or pyrrole is indicative of its lower aromatic character. chemrxiv.org The magnitude of aromaticity is also closely related to the uniformity of the π-electron distribution in the molecule. nih.govresearchgate.net

Below is a table summarizing the relative aromaticity of furan compared to other five-membered heterocycles based on various computational criteria.

CompoundTopological Resonance Energy (TRE)Magnetic Resonance Energy (MRE)Aromatic Stabilization Energy (ASE)Nucleus-Independent Chemical Shift (NICS(1))
Thiophene HighHighHighLow (more negative)
Pyrrole MediumMediumMediumMedium
Furan LowLowLowHigh (less negative)

This table provides a qualitative comparison based on multiple sources indicating the general trend of aromaticity. nih.govresearchgate.netresearchgate.net

Advanced Analytical Characterization Techniques for 5 Ethoxymethyl Furan 2 Yl Methanamine and Its Synthetic Products

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of (5-(Ethoxymethyl)furan-2-yl)methanamine. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the calculation of a unique elemental formula.

Upon ionization, the molecule undergoes characteristic fragmentation, providing valuable structural information. The fragmentation of furan (B31954) derivatives is influenced by the stability of the aromatic ring and the nature of its substituents. acs.orgimreblank.ch For this compound, cleavage of the C-C and C-O bonds is expected. The study of fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), helps to confirm the connectivity of the ethoxymethyl and methanamine groups to the furan core. imreblank.ch The presence of specific fragment ions can be used to identify the compound even in complex mixtures. researchgate.net

Table 1: Predicted HRMS Fragmentation Data for this compound (C₈H₁₃NO₂)

Fragment IonProposed StructurePredicted m/z
[M]+C₈H₁₃NO₂155.0946
[M-CH₂NH₂]+C₇H₁₀O₂126.0681
[M-OCH₂CH₃]+C₆H₈NO110.0606
[M-CH₂OCH₂CH₃]+C₃H₄N54.0344
[C₅H₅O-CH₂]+C₆H₇O95.0497

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. While 1D ¹H and ¹³C NMR provide fundamental information, advanced 2D techniques are necessary to unambiguously assign all signals and confirm the detailed structure of this compound and its derivatives.

Two-dimensional NMR experiments reveal correlations between different nuclei, providing a complete picture of the molecular framework. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the target molecule, COSY would show correlations between the protons on the furan ring, between the methylene (B1212753) and methyl protons of the ethoxy group, and potentially between the aminomethyl protons and the adjacent furan proton. sdsu.eduscience.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). pressbooks.pub This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. pressbooks.pub It is vital for connecting the different fragments of the molecule, for instance, showing a correlation from the aminomethyl protons to the C2 and C3 carbons of the furan ring, and from the ethoxymethyl protons to the C5 carbon of the furan ring. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the conformation and stereochemistry of derivatives. science.govrsc.org

Table 2: Expected 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY CorrelationsHSQC Carbon (¹³C) CorrelationKey HMBC Correlations
Furan H3Furan H4C3C2, C4, C5
Furan H4Furan H3C4C2, C3, C5
-CH₂-NH₂Furan H3 (weak)C(methanamine)C2, C3
-O-CH₂-CH₃-CH₃C(ethoxymethyl)C5, C(methyl)
-O-CH₂-CH₃-CH₂-C(methyl)C(ethoxymethyl)

For solid derivatives of this compound, solid-state NMR (ssNMR) is a powerful tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. researchgate.net Different polymorphs can have distinct physical properties. Since ssNMR is sensitive to the local electronic environment, it can distinguish between different crystal packing arrangements. dur.ac.ukjeol.com Variations in the isotropic chemical shifts in ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) spectra indicate the presence of different polymorphs or non-equivalent molecules within the crystal unit cell. nih.gov This technique provides crucial information where single-crystal X-ray diffraction may be challenging. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation of Crystalline Derivatives

When a synthetic product of this compound is crystalline, single-crystal X-ray crystallography provides the most definitive structural information. nih.govnih.gov This technique maps the electron density of a crystal, revealing the precise three-dimensional arrangement of every atom. researchgate.net

For chiral derivatives, X-ray crystallography is the gold standard for determining the absolute stereochemistry of stereogenic centers. purechemistry.orgusm.edu It unambiguously establishes the R/S configuration without the need for reference compounds. Furthermore, it provides detailed conformational data, such as bond lengths, bond angles, and torsion angles, revealing how the molecule is oriented and packed within the crystal lattice. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatography is essential for assessing the purity of this compound and for separating it from reactants, byproducts, and isomers. studysmarter.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatility of many furan derivatives, GC-MS is a highly effective method for purity analysis. mdpi.comresearchgate.net The gas chromatograph separates components of a mixture, which are then identified by the mass spectrometer. Specialized capillary columns, such as the HP-5MS, can achieve excellent separation of structural isomers. mdpi.comdntb.gov.ua

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity assessment and preparative separation. dgaequipment.com For chiral derivatives, chiral HPLC, which uses a stationary phase containing a chiral selector, is the method of choice for separating enantiomers. nih.gov This allows for the determination of enantiomeric excess (ee) and the isolation of pure enantiomers for further study. The separation of geometric isomers of furan derivatives has also been successfully achieved using techniques like silver ion chromatography. nih.govresearchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization of Chiral Derivatives

For chiral derivatives of this compound, chiroptical techniques provide information on their stereochemistry in solution.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.com Chiral compounds produce a characteristic CD spectrum, and the sign of the Cotton effect can often be correlated to the absolute configuration of a stereocenter, especially when compared with theoretical calculations (e.g., DFT). nih.govnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light. wikipedia.orgvlabs.ac.in The shape of the ORD curve, particularly in the region of a chromophore's absorption, is characteristic of the molecule's stereochemistry. cdnsciencepub.comcdnsciencepub.com It provides complementary information to CD for assigning absolute configurations. libretexts.org

5 Ethoxymethyl Furan 2 Yl Methanamine As a Precursor and Building Block in Complex Chemical Syntheses

Modular Synthesis of Novel Heterocyclic Scaffolds

The structural attributes of (5-(Ethoxymethyl)furan-2-yl)methanamine make it a valuable component in the modular synthesis of diverse heterocyclic systems. Its primary amine group serves as a key handle for the introduction of various functionalities and for participating in cyclization reactions to form new ring systems. While direct examples of modular synthesis utilizing this specific methanamine are still emerging in the literature, the reactivity of the closely related furfurylamine (B118560) is well-documented and provides a strong basis for its potential applications.

The furan (B31954) ring itself can act as a diene in Diels-Alder reactions, allowing for the construction of complex, three-dimensional bicyclic structures. This [4+2] cycloaddition approach, followed by subsequent transformations, opens avenues to a wide range of fused and bridged heterocyclic systems that would be challenging to access through other synthetic routes.

Furthermore, the primary amine of this compound can be readily transformed into other functional groups, such as amides, imines, or sulfonamides. This functional group interconversion is a cornerstone of modular synthesis, enabling the systematic variation of substituents on a core scaffold to build libraries of compounds for screening in drug discovery and materials science. For instance, acylation of the amine followed by intramolecular cyclization could lead to the formation of furan-fused lactams, an important class of heterocyclic compounds.

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The primary amine functionality of this compound makes it an ideal candidate for participation in several named MCRs, such as the Ugi and Passerini reactions.

In the context of the Ugi four-component reaction (U-4CR), this compound can serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate α-acylamino carboxamide derivatives. mdpi.combeilstein-journals.orgnih.gov These products, incorporating the furan moiety, can be further elaborated to create diverse libraries of peptidomimetics and other biologically relevant molecules. The general mechanism for the Ugi reaction is depicted below:

Reactants Intermediate Product
Amine, Carbonyl, Isocyanide, Carboxylic Acidα-adductα-acylamino carboxamide

Similarly, while the Passerini three-component reaction typically involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide, modifications of this reaction can incorporate amines. wikipedia.orgorganic-chemistry.orgasianpubs.orgrsc.org The furan nucleus of this compound can influence the stereochemical outcome of these reactions and impart unique photophysical properties to the resulting products.

The versatility of MCRs, combined with the bio-based nature of the furan scaffold, offers a sustainable and efficient approach to complex molecule synthesis.

Preparation of Macrocyclic Structures and Cage Compounds

The bifunctional nature of this compound, possessing both a reactive amine and a furan ring that can be further functionalized, makes it a suitable building block for the synthesis of macrocycles and cage compounds. The condensation of diamines with dicarbonyl compounds is a common strategy for the synthesis of macrocyclic Schiff bases, and this compound can be envisioned as a key component in such constructions. researchgate.net

For instance, after conversion to a diamine derivative or by reacting with a difunctional linker, it can undergo cyclization reactions to form macrocyclic polyamines or cryptands. nih.govnih.gov These macrocyclic hosts are of significant interest for their ability to selectively bind metal ions and small organic molecules, with applications in sensing, catalysis, and separation science. The synthesis of furan-containing macrocycles has been reported, highlighting the utility of the furan moiety in constructing these complex architectures. pharmaguideline.com

The rigid furan ring can act as a structural element to pre-organize the macrocyclic framework, leading to enhanced binding affinities and selectivities for specific guests. Furthermore, the synthesis of cryptands, which are three-dimensional cage-like molecules, can be envisioned by employing tripodal capping units derived from functionalized furan precursors.

Application in the Synthesis of Organic Material Precursors

The unique combination of aromaticity, rigidity, and renewability makes this compound an attractive precursor for a variety of organic materials.

Precursors for Polymeric Architectures

This compound can serve as a valuable monomer for the synthesis of high-performance bio-based polymers such as polyamides and polyimides. The presence of the primary amine allows for its participation in polycondensation reactions with diacyl chlorides or dianhydrides.

Polyamides: The reaction of furan-based diamines with diacid chlorides leads to the formation of furan-containing polyamides. researchgate.netacs.orgresearchgate.netplaschina.com.cnacs.org These materials are of interest as potential bio-based alternatives to conventional petroleum-derived polyamides like Nylon. The incorporation of the furan ring into the polymer backbone can enhance thermal stability and modify the mechanical properties of the resulting material. Research on polyamides derived from 2,5-furandicarboxylic acid has shown promising properties, suggesting that polymers from furan-based amines would also exhibit valuable characteristics. researchgate.netplaschina.com.cn

Polyimides: Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of polyimides from furan-based diamines has been explored as a route to more sustainable high-performance polymers. mdpi.comresearchgate.netlifescienceglobal.com this compound, after conversion to a diamine or used in conjunction with other diamines, could be a key component in the synthesis of novel polyimides with tailored properties. The furan ring's aromatic nature contributes to the high thermal stability of the resulting polyimide.

Polymer Type Monomers Key Properties
PolyamideFuran-based diamine, Diacyl chlorideEnhanced thermal stability, bio-based alternative
PolyimideFuran-based diamine, DianhydrideHigh thermal stability, chemical resistance, good mechanical properties

Intermediates for Advanced Functional Materials

The conjugated system of the furan ring in this compound makes it a promising building block for advanced functional materials with applications in organic electronics. Furan-containing semiconductors have been investigated for their use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netntu.edu.sg

The amine functionality of this compound provides a convenient point for chemical modification, allowing for the tuning of the electronic properties of the resulting materials. For example, it can be used to synthesize larger conjugated systems through coupling reactions or by forming Schiff bases with various aldehydes. These extended π-systems are essential for efficient charge transport in organic electronic devices.

Furthermore, furan derivatives have been explored for their use in colorimetric sensors. encyclopedia.pub The reaction of activated furans with amines can lead to a color change, providing a basis for the detection of various analytes. This compound could be incorporated into such sensor systems, either as the sensing element or as a building block for the sensor scaffold.

Future Directions and Emerging Research Avenues in 5 Ethoxymethyl Furan 2 Yl Methanamine Chemistry

Catalytic Approaches for Selective Transformations

The development of selective catalytic transformations is paramount for the efficient and sustainable synthesis and functionalization of (5-(Ethoxymethyl)furan-2-yl)methanamine. Drawing parallels from the well-established chemistry of furfural (B47365) and its derivatives, several catalytic strategies can be envisioned.

One of the primary synthetic routes to this compound is the reductive amination of 5-(ethoxymethyl)furan-2-carbaldehyde. Research on the reductive amination of furfural to furfurylamine (B118560) has highlighted the efficacy of various catalytic systems. taylorfrancis.comchemrxiv.orgnih.gov Heterogeneous catalysts based on nickel, palladium, and ruthenium have demonstrated high activity and selectivity. mdpi.comresearchgate.net For instance, the use of a graphene-co-shelled cobalt nanoparticle catalyst has been shown to be effective for the reductive amination of furfural, a reaction that could be adapted for the synthesis of the target amine. chemrxiv.org Future research will likely focus on developing catalysts that can achieve high yields and selectivity under milder reaction conditions, potentially utilizing earth-abundant metals to enhance sustainability.

Furthermore, chemoenzymatic strategies, which combine chemical and biological catalysis, offer a green and efficient pathway. The conversion of biomass-derived furfural to furfurylamine using ω-transaminase enzymes has been successfully demonstrated, suggesting a promising avenue for the sustainable production of this compound. nih.govchemicalbook.comfrontiersin.org

Table 1: Potential Catalytic Systems for Transformations of this compound and its Precursors

TransformationCatalyst TypePotential Advantages
Reductive AminationHeterogeneous (Ni, Pd, Ru, Co-based)High activity, selectivity, reusability
Reductive AminationBiocatalytic (ω-transaminase)Mild conditions, high selectivity, sustainable
C-H FunctionalizationHomogeneous/Heterogeneous (Pd, Rh, Ir)Direct functionalization, atom economy
Ring HydrogenationHeterogeneous (Ru, Rh, Pt)Access to saturated heterocyclic structures

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous flow processing, presents a significant opportunity for the efficient, safe, and scalable synthesis of this compound. This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous intermediates and reagents.

The synthesis of primary amines, a class to which this compound belongs, has been successfully demonstrated using flow chemistry. For example, the nickel-catalyzed synthesis of primary amines from alcohols and ammonia (B1221849) has been achieved in a continuous flow system, which allows for the effective removal of water as a byproduct and can lead to improved yields and selectivities. acs.org Similarly, the synthesis of primary amine HX salts from halides and ammonium (B1175870) hydroxide (B78521) has been developed in a continuous flow setup. morressier.com These methodologies could be adapted for the continuous production of this compound from its corresponding aldehyde or alcohol precursors.

The application of flow chemistry can also be extended to subsequent functionalization reactions, enabling multi-step syntheses in a continuous manner. This approach minimizes manual handling and purification steps, leading to a more streamlined and cost-effective manufacturing process.

Photochemical and Electrochemical Methods in Functionalization

Photochemical and electrochemical methods are emerging as powerful tools for the functionalization of organic molecules, offering unique reactivity pathways that are often inaccessible through traditional thermal methods. These techniques can promote reactions under mild conditions, often without the need for stoichiometric reagents, thereby aligning with the principles of green chemistry.

For furan (B31954) derivatives, photochemical reactions have been explored for various transformations, including cycloadditions and isomerizations. researchgate.netnetsci-journal.com The furan ring can undergo photo-oxidation to generate reactive intermediates that can be trapped by nucleophiles, a strategy that has been used for the labeling and crosslinking of biomolecules. tcichemicals.com This suggests that photochemical methods could be employed for the selective functionalization of the furan ring in this compound. A recent study demonstrated a photocatalytic strategy to convert furans directly into pyrroles, which could be a potential transformation pathway for modifying the core heterocyclic structure. nih.gov

Electrochemical methods also hold promise for the synthesis and functionalization of amines. The electrochemical synthesis of benzylic amines and the oxidative coupling of benzylic C(sp3)–H bonds with secondary amines have been reported. mdpi.comacs.orgresearchgate.net These methods, which use electricity as a "reagent," can avoid the use of chemical oxidants. rsc.org Such electrochemical approaches could potentially be applied to the synthesis of this compound or its subsequent modification.

Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The development of novel methodologies for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is crucial for expanding the chemical space around this compound and creating analogues with diverse properties.

For C-C bond formation, various strategies have been developed for the functionalization of furan rings. organic-chemistry.org These include transition-metal-catalyzed cross-coupling reactions, which could be used to introduce new substituents onto the furan core. The selective C-H carboxylation of furfurylamine to produce furan-containing amino acids has also been demonstrated, showcasing a method for introducing a carboxylic acid group. rsc.org

Regarding C-heteroatom bond formation, the amine group of this compound is a key handle for derivatization. Classical C-N bond-forming reactions, such as acylation and alkylation, can be readily applied. tcichemicals.com More advanced methods, like the Buchwald-Hartwig amination, could be employed in reverse, using the amine as a nucleophile to couple with aryl halides.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by enabling the rapid prediction of reaction outcomes and the optimization of reaction conditions. rjptonline.org For a molecule like this compound, where experimental data may be limited, AI and ML can play a crucial role in accelerating the discovery of efficient synthetic routes and novel transformations.

Q & A

Q. What are the common synthetic routes to (5-(Ethoxymethyl)furan-2-yl)methanamine, and how are intermediates purified?

Methodological Answer:

  • Synthetic Route 1 : Start with 2,5-furandimethanol derivatives. For example, 2,5-bis(aminomethyl)furan (CAS: 2213-51-6) is synthesized via reductive amination of 2,5-furandimethanol using ammonia and hydrogen gas over a palladium catalyst . Ethoxymethyl substitution can be introduced via nucleophilic substitution using ethyl bromide in the presence of a base (e.g., KOH).
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate intermediates. Final products are often purified via recrystallization or vacuum distillation .
  • Key Characterization : Confirm structure via 1^1H NMR (e.g., δ 3.4–3.6 ppm for ethoxymethyl protons) and 13^{13}C NMR (e.g., 65–70 ppm for ether carbons) .

Q. How is the purity of this compound validated in experimental workflows?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to standards.
    • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 184.1).
    • Elemental Analysis : Match calculated and observed C, H, N percentages (e.g., C: 58.6%, H: 8.2%, N: 7.6%) .
  • Thresholds : Purity ≥95% for biological assays; ≥99% for crystallography studies .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura coupling involving this compound derivatives?

Methodological Answer:

  • Catalyst System : Use Pd(PPh3_3)4_4 (5 mol%) with a 1:1 mixture of DME/H2_2O as solvent. Microwave-assisted heating (140°C, 10 min) improves yields (≥85%) compared to traditional reflux .
  • Substrate Scope : Electron-deficient aryl boronic acids (e.g., 4-nitrophenyl) show higher reactivity than electron-rich analogs.
  • Troubleshooting : Low yields may arise from incomplete deprotection of Boc-protected intermediates. Use TFA in DCM (0°C, 2 hr) for efficient deprotection .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

Methodological Answer:

  • Data Validation :
    • Dose-Response Curves : Test compounds across 5–100 μM to identify IC50_{50} discrepancies (e.g., antimalarial activity in Plasmodium falciparum assays) .
    • Metabolic Stability : Use liver microsome assays (human/rat) to rule out false negatives due to rapid degradation.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl, Br) at the furan 3-position to enhance target binding. Compare with analogs like MMV019918 (a related antimalarial lead) .

Q. How are computational methods applied to predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate Fukui indices. The ethoxymethyl group exhibits high nucleophilic susceptibility (F^- > 0.1).
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to predict reaction pathways. Free energy barriers <20 kcal/mol favor SN2 mechanisms .
  • Validation : Cross-check with experimental kinetic data (e.g., rate constants in DMSO at 25°C) .

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